

# TAS0728 Phase I Clinical Trial Summary

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## Compound Focus: TAS0728

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The table below summarizes the key design and outcomes of the first-in-human Phase I study of **TAS0728** (NCT03410927) [1] [2].

Trial Aspect	Description
Trial Identifier	NCT03410927 [1]
Study Design	Open-label, dose-escalation, Phase I [2]
Patient Population	19 patients with advanced solid tumors harboring HER2 or HER3 aberrations [1]
Dosing Regimen	Orally, twice daily (BID), in 21-day cycles [1]
Planned Dose Levels	50 mg, 100 mg, 200 mg, 400 mg, 600 mg, and 800 mg BID [2]
Tested Dose Levels	50 mg, 100 mg, 150 mg, and 200 mg BID [1]
Dose-Limiting Toxicity (DLT)	Grade 3 diarrhea (lasting >48 hours, unresponsive to medication) [1]
Serious Adverse Event	One fatal cardiac arrest at 150 mg BID (possibly related to TAS0728) [1]
Maximum Tolerated Dose (MTD)	Not determined [1]

Trial Aspect	Description
Study Outcome	Terminated due to unacceptable toxicity [1]

## Key Safety and Efficacy Findings

- Toxicity Profile:** The primary DLT was **Grade 3 diarrhea**. At the 150 mg BID dose level, one patient experienced a **fatal cardiac arrest** 21 days after starting treatment. The temporal association led investigators to consider a possible causal link to **TAS0728**, which was a key factor in the study's termination [1] [3].
- Antitumor Activity:** Despite the safety concerns, evidence of clinical activity was observed. Among 14 patients evaluable for response, **two achieved a partial response**, indicating that **TAS0728** did have biological activity against the targeted tumors [1].

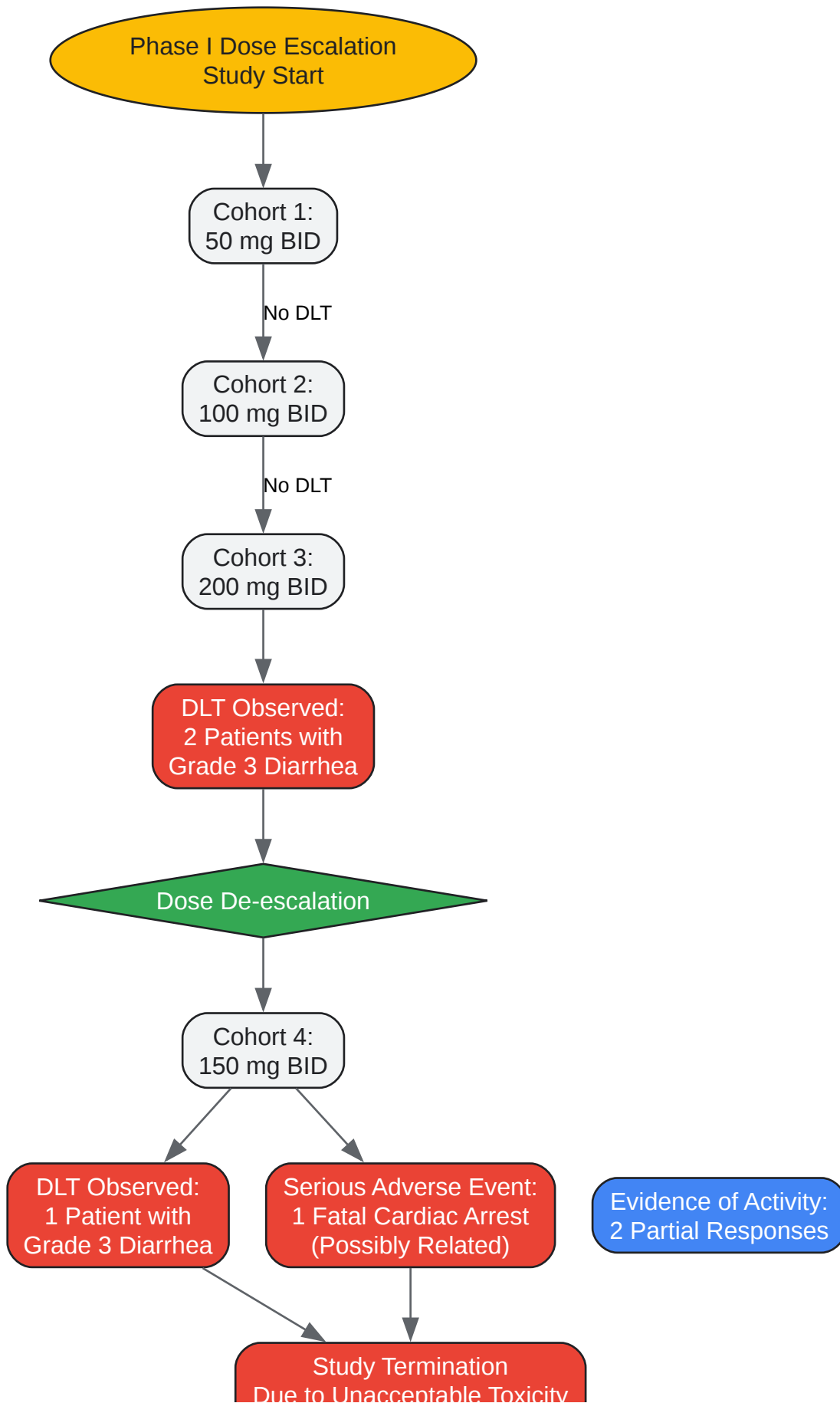
## Preclinical Pharmacology of TAS0728

The following table details the known preclinical characteristics of **TAS0728**, which informed the clinical trial design [4] [5].

Parameter	Preclinical Data
Mechanism of Action	Oral, covalent-binding (irreversible), selective HER2 inhibitor [4]
Primary Molecular Target	HER2 (Human Epidermal Growth Factor Receptor 2) [4]
Reported IC50 (HER2)	13 nM (cell-free assay) [4]
Selectivity	High specificity for HER2 over wild-type EGFR [2]
Primary Preclinical Model	HER2-amplified breast cancer cell lines and xenograft mouse models [4]

## Experimental Protocol & Workflow Logic

The diagram below illustrates the logic and outcomes of the dose-escalation protocol used in the Phase I study.



MTD Not Determined

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Diagram 1: Logic flow of the **TAS0728** Phase I dose-escalation trial, highlighting key decisions and outcomes.

## Interpretation and Application Notes

For researchers and drug development professionals, the case of **TAS0728** offers critical insights:

- **Balancing Potency and Safety:** **TAS0728** was designed as a highly potent, covalent HER2 inhibitor with selectivity over EGFR to avoid the dose-limiting skin and gastrointestinal toxicities common to pan-ErbB inhibitors [2]. However, the severe diarrhea and a fatal cardiac event demonstrate that off-target or on-target toxicities can still emerge and must be carefully monitored.
- **Protocol Adaptations:** The study followed a standard 3 + 3 design. The occurrence of DLTs at 200 mg BID correctly triggered a de-escalation to 150 mg BID. The subsequent serious toxicity at this lower dose led the sponsor to conclude that the risk-benefit profile was unfavorable, resulting in study termination [1]. This underscores the critical role of clear stopping rules in trial protocols.
- **Incomplete Dose-Finding:** The maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) were **not established** for **TAS0728**. Therefore, the provided information serves as a cautionary case study on the challenges of dose escalation for novel targeted therapies, rather than a definitive dosing protocol [1].

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